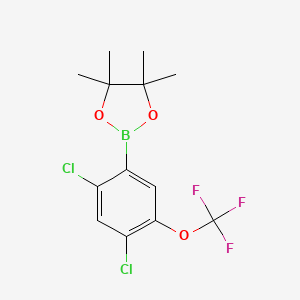

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester” is a chemical compound with the IUPAC name 2-(2,4-dichloro-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .

Synthesis Analysis

Pinacol boronic esters, including “this compound”, can be synthesized through various methods. One such method is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis

The molecular formula of “this compound” is C13H14BCl2F3O3 . The InChI code for this compound is 1S/C13H14BCl2F3O3/c1-11(2)12(3,4)22-14(21-11)7-5-10(20-13(17,18)19)9(16)6-8(7)15/h5-6H,1-4H3 .Chemical Reactions Analysis

Pinacol boronic esters, including “this compound”, can undergo various chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that is not well developed but has been reported in the literature . They can also participate in Suzuki–Miyaura coupling reactions .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 356.96 . The compound should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen

Phosphorescence Properties : Arylboronic esters, including 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester, exhibit room-temperature phosphorescence in the solid state. This is notable because phosphorescent organic molecules typically require heavy atoms or carbonyl groups for effective generation of a triplet excited state. The phosphorescence properties of these esters might be influenced more by solid-state molecular packing than by the patterns and numbers of boron substituents on the aryl units (Shoji et al., 2017).

Synthesis of Unsymmetrical 1,3-Dienes : The esters can be synthesized via palladium-catalyzed cross-coupling reactions. This method has been applied to one-pot synthesis of unsymmetrical 1,3-dienes through a borylation-coupling sequence, highlighting its utility in organic synthesis (Takagi et al., 2002).

H2O2-Cleavable Poly(ester-amide)s : The compound has been used in the synthesis of hydrogen peroxide-cleavable poly(ester-amide)s, demonstrating potential in the development of H2O2-responsive delivery vehicles (Cui et al., 2017).

Mixed Chromophore Copolymers : The ester undergoes Suzuki coupling reactions with aryl diboronic acids or dibromides, forming chromophore-containing polymers. These polymers exhibit high thermal stability and tailored light emission, useful in material science applications (Neilson et al., 2007).

Boronate-Terminated π-Conjugated Polymers : The ester has been used in the Suzuki-Miyaura coupling polymerization to produce high-molecular-weight π-conjugated polymers with boronic acid moieties, offering potential applications in polymer and materials chemistry (Nojima et al., 2016).

Organoboron Compounds as Lewis Acid Receptors : Organoboron compounds, including phenylboronic acid pinacol ester, have been studied as Lewis acid receptors of fluoride ions in polymeric membranes, relevant in analytical chemistry (Jańczyk et al., 2012).

Hydrolysis Stability : The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH has been investigated, crucial for considering these compounds in pharmacological applications (Achilli et al., 2013).

Eigenschaften

IUPAC Name |

2-[2,4-dichloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BCl2F3O3/c1-11(2)12(3,4)22-14(21-11)7-5-10(20-13(17,18)19)9(16)6-8(7)15/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLVTIQCLFFUDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BCl2F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,9R)-11-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene](/img/structure/B2861074.png)

![1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2861077.png)

![2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2861081.png)

![N'-(3,4-dimethylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2861087.png)

![4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE](/img/structure/B2861088.png)

![4-(propan-2-yloxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2861090.png)